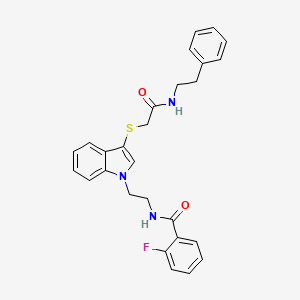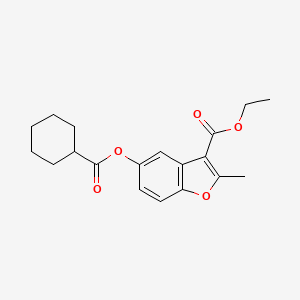![molecular formula C20H19N3O3S2 B2538832 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-44-0](/img/structure/B2538832.png)
4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dimethylsulfamoyl group, and a prop-2-yn-1-yl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Applications De Recherche Scientifique
4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Méthodes De Préparation
The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiazole ring, followed by the introduction of the dimethylsulfamoyl group and the prop-2-yn-1-yl substituent. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The presence of the prop-2-yn-1-yl group allows for addition reactions with various electrophiles and nucleophiles, leading to the formation of addition products.
Mécanisme D'action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole ring but may lack the dimethylsulfamoyl or prop-2-yn-1-yl groups.
Sulfamoyl compounds: These compounds contain the sulfamoyl group but may have different core structures.
Propargyl derivatives: These compounds include the prop-2-yn-1-yl group but may have different substituents on the benzene ring.
The uniqueness of this compound lies in its ability to combine these functional groups in a single molecule, leading to diverse chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-5-13-23-18-14(2)7-6-8-17(18)27-20(23)21-19(24)15-9-11-16(12-10-15)28(25,26)22(3)4/h1,6-12H,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQCAHJJOSLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(naphthalen-1-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2538749.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)
![14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2538760.png)
![1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)

![{[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2538772.png)
